(E,Z)-N-Hydroxy-2-(N-hydroxyimino)-2-phenylethenecarbonimidoyl chloride
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Overview
Description
(E,Z)-N-Hydroxy-2-(N-hydroxyimino)-2-phenylethenecarbonimidoyl chloride is a complex organic compound characterized by its unique structural features. This compound contains both hydroxyimino and phenylethenecarbonimidoyl chloride functional groups, making it an interesting subject of study in organic chemistry. Its unique configuration, denoted by the (E,Z) notation, indicates the specific geometric arrangement of its substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-N-Hydroxy-2-(N-hydroxyimino)-2-phenylethenecarbonimidoyl chloride typically involves multi-step organic reactions. One common method involves the reaction of phenylacetonitrile with hydroxylamine hydrochloride under basic conditions to form the intermediate N-hydroxyimino-2-phenylethenecarbonimidoyl chloride. This intermediate is then treated with thionyl chloride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired (E,Z) configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E,Z)-N-Hydroxy-2-(N-hydroxyimino)-2-phenylethenecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.
Scientific Research Applications
(E,Z)-N-Hydroxy-2-(N-hydroxyimino)-2-phenylethenecarbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E,Z)-N-Hydroxy-2-(N-hydroxyimino)-2-phenylethenecarbonimidoyl chloride exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethenecarbonimidoyl chloride moiety can undergo electrophilic or nucleophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-phenylethenecarbonimidoyl chloride
- N-Hydroxyimino-2-phenylethenecarbonimidoyl chloride
- Phenylethenecarbonimidoyl chloride derivatives
Uniqueness
(E,Z)-N-Hydroxy-2-(N-hydroxyimino)-2-phenylethenecarbonimidoyl chloride is unique due to its specific (E,Z) configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1Z,2E)-N-hydroxy-2-hydroxyimino-2-phenylethanimidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-8(11-13)7(10-12)6-4-2-1-3-5-6/h1-5,12-13H/b10-7+,11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARFIAJORVWDPE-WAKDDQPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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